Decyl isothiocyanate

Ecotoxicology Environmental Fate Aquatic Toxicity

Decyl isothiocyanate (CAS 24540-94-1) is a C10 aliphatic isothiocyanate (ITC) with the molecular formula C11H21NS and a molecular weight of 199.36 g/mol. It is characterized by a ten-carbon linear alkyl chain attached to the reactive -N=C=S functional group, which imparts a calculated LogP value of approximately 4.23, indicating pronounced lipophilicity.

Molecular Formula C11H21NS
Molecular Weight 199.36 g/mol
CAS No. 24540-94-1
Cat. No. B1670043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyl isothiocyanate
CAS24540-94-1
SynonymsDecane, 1-isothiocyanato-.
Molecular FormulaC11H21NS
Molecular Weight199.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN=C=S
InChIInChI=1S/C11H21NS/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3
InChIKeyHFWWGJSMDPUEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decyl Isothiocyanate (CAS 24540-94-1) for Research and Industrial Sourcing: A Quantitative Procurement Guide


Decyl isothiocyanate (CAS 24540-94-1) is a C10 aliphatic isothiocyanate (ITC) with the molecular formula C11H21NS and a molecular weight of 199.36 g/mol. It is characterized by a ten-carbon linear alkyl chain attached to the reactive -N=C=S functional group, which imparts a calculated LogP value of approximately 4.23, indicating pronounced lipophilicity [1]. This physical-chemical profile distinguishes it from shorter-chain ITCs and forms the basis for its specific interactions in biological and environmental systems [2].

Long-chain (C10) aliphatic isothiocyanate probe
High lipophilicity supports membrane partitioning research
QSAR and structure-activity relationship (SAR) studies

Decyl Isothiocyanate Sourcing: Why Alkyl Chain Length Precludes Simple Substitution


The biological activity and physicochemical behavior of aliphatic isothiocyanates are strongly governed by alkyl chain length [1]. Simply substituting decyl isothiocyanate (C10) with a shorter-chain analog (e.g., C6 or C8) or a different structural class (e.g., arylalkyl ITCs like phenethyl isothiocyanate) is not scientifically valid. Quantitative structure-activity relationship (QSAR) studies demonstrate that changes in alkyl chain length produce non-linear and sometimes opposing effects on key performance metrics, including inhibition of cytochrome P450 enzymes [2], aquatic toxicity [1], and specific interactions with fungal spores [3]. Therefore, compound selection must be data-driven and specific to the application.

Chain-length sensitivity
Biological response is non-linear; replacing C10 with C6/C8 may shift CYP inhibition and toxicity profiles.
Assay-specific activity
Fungal spore germination effects are chain-length dependent; C9 or C12 homologs produce different stimulation ranges.
Class mismatch
Arylalkyl ITCs (e.g., PEITC) lack the lipophilic profile required for membrane-driven long-chain SAR endpoints.

Quantitative Differentiation of Decyl Isothiocyanate: Head-to-Head Evidence vs. Analogs


Comparative Aquatic Toxicity: Decyl vs. Shorter-Chain Alkyl Isothiocyanates

Decyl isothiocyanate exhibits lower aquatic toxicity compared to shorter-chain and unsaturated aliphatic isothiocyanates. This is based on a direct comparison of experimental IGC50 values in the 40-hour Tetrahymena pyriformis population growth impairment assay [1].

Aquatic Toxicity
Head-to-head
IGC50: 0.004 mmol/L (C10) vs 0.014 mmol/L (allyl ITC)
Lower aquatic toxicity vs shorter-chain ITC
40-h Tetrahymena pyriformis assay
Ecotoxicology Environmental Fate Aquatic Toxicity QSAR

Specificity in Fungal Spore Germination: Decyl vs. Nonyl and Dodecyl Isothiocyanates

Decyl isothiocyanate acts as a potent stimulator of teliospore germination in the rust fungus Puccinia punctiformis, a prospective biocontrol agent for Canada thistle. Its activity is differentiated from its C9 and C12 homologs by a specific, quantified range of effective dosage and maximum germination percentage [1].

Spore Germination
Head-to-head
Decyl: 5–100 pL/L, 70% germination at 21 d
Intermediate stimulation profile for P. punctiformis
C9: 5–25 pL/L, 55%; C12: 5–1000 pL/L, 85%
Mycology Biological Control Plant Pathology Spore Dormancy

In Vivo Tumor Inhibition Potency: Alkyl Chain Length Class Inference

In an in vivo A/J mouse model of NNK-induced lung tumorigenesis, alkyl isothiocyanates with longer chains (C12, specifically 1-dodecyl isothiocyanate) demonstrated superior chemopreventive efficacy compared to shorter-chain analogs and the widely studied arylalkyl ITC, phenethyl isothiocyanate (PEITC) [1]. Decyl isothiocyanate (C10) belongs to this same class of long-chain alkyl ITCs.

Tumorigenesis Model
Class-level inference
C12 analog: 100% reduction in lung tumor multiplicity (A/J mouse NNK model)
Long-chain ITC class may support chemoprevention model response
Decyl-specific data not available in this study
Chemoprevention Oncology Lung Cancer Pharmacology Xenobiotic Metabolism

Lipophilicity (LogP) as a Differentiating Descriptor vs. Shorter-Chain ITCs

Decyl isothiocyanate's LogP value of approximately 4.23 places it in a significantly higher lipophilicity range compared to commonly studied shorter-chain ITCs [1]. This is a key physicochemical differentiator that correlates with membrane permeability and in vivo potency for certain biological activities [2].

Lipophilicity
Cross-study
LogP ≈ 4.23 (decyl) vs PEITC 3.09, AITC 1.7
Higher logP supports membrane partitioning research
Calculated values; correlates with tumor inhibition response
Physicochemical Properties ADME QSAR Lipophilicity

Validated Application Scenarios for Decyl Isothiocyanate Based on Evidence


Chemoprevention Research Focusing on Nitrosamine-Induced Carcinogenesis

Decyl isothiocyanate is a rational choice for in vivo and in vitro studies of NNK-induced lung tumorigenesis. Class-level evidence [1] indicates that long-chain alkyl isothiocyanates possess high inhibitory potency in this model, a property not shared by shorter-chain or arylalkyl analogs like phenethyl or allyl isothiocyanate. Its high lipophilicity (LogP ~4.23) [2] further supports its utility as a probe for studying structure-activity relationships governing membrane permeability and target engagement in this pathway.

Research on Spore Dormancy and Biocontrol of Puccinia punctiformis

For research specifically focused on breaking teliospore dormancy in Puccinia punctiformis, decyl isothiocyanate is a validated and quantifiably distinct tool [1]. It provides a specific effective dosage range (5-100 pL/L) and germination rate (70% at 21 days) that differs from its C9 and C12 homologs. This makes it the compound of choice for studies requiring a defined, intermediate level of stimulation for this particular fungal pathogen.

Environmental Fate and Aquatic Toxicology Modeling

As a component of QSAR datasets for aliphatic isothiocyanates, decyl isothiocyanate provides a crucial data point for longer-chain alkyl derivatives [1]. Its experimental IGC50 value of 0.004 mmol/L in the Tetrahymena assay [2] serves as a reference for modeling the environmental impact of higher-molecular-weight ITCs, which are generally less acutely toxic than their smaller, more reactive counterparts like allyl isothiocyanate.

Application
Selection Property
Validation Focus
Nitrosamine Carcinogenesis Research
Long-chain alkyl ITC lipophilicity profile
NNK-induced lung tumor multiplicity response
Puccinia punctiformis Spore Dormancy
Chain-length specific germination stimulation
Germination rate and dosage range in spore assay
Aquatic Toxicity Modeling
Experimental IGC50 for long-chain ITC
40-h Tetrahymena growth inhibition assay response

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